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The following table summarizes the primary criteria for discontinuing or interrupting maralixibat treatment,

based on official prescribing information and recent regulatory updates [1] [2].

Criterion
Recommended
Action

Notes & Monitoring Parameters

Hepatic Decompensation
[3] [1]

Permanently
discontinue.

Events include variceal hemorrhage, ascites, or
hepatic encephalopathy.

Drug-Induced Liver Injury
(DILI) [1]

Permanently
discontinue.

For persistent/recurrent liver test abnormalities,
clinical hepatitis, or DILI.

New Liver Test
Abnormalities [1] [2]

Interrupt therapy
or reduce dose.

If occur without other etiology. May resume at
last tolerated dose after values stabilize/return to

baseline.

Persistent/Recurrent Liver
Test Abnormalities [1]

Permanently
discontinue.

After interruption, if abnormalities persist or

recur upon rechallenge.

Serious Gastrointestinal
(GI) Reactions [1]

Interrupt therapy
or reduce dose.

For persistent diarrhea, abdominal pain,

diarrhea with bloody stool, vomiting, dehydration
requiring treatment, or fever.
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Criterion
Recommended
Action

Notes & Monitoring Parameters

Bone Fractures or
Bleeding [1]

Interrupt therapy. Associated with Fat-Soluble Vitamin (FSV)

deficiency. Supplement with FSVs and restart
maralixibat once deficiency is corrected and

maintained.

Detailed Experimental Protocols & Clinical Context

For research and development purposes, understanding the clinical evidence and monitoring protocols

behind these criteria is essential.

Clinical Evidence from the ICONIC Trial

The primary evidence for maralixibat's efficacy and safety in Alagille syndrome (ALGS) comes from the

ICONIC study, a phase IIb, placebo-controlled, randomized, drug withdrawal trial with an open-label

extension (N=31) [4] [5].

Efficacy Endpoints: The trial demonstrated that maralixibat led to statistically significant and

clinically meaningful improvements in pruritus compared to placebo, as measured by the Itch
Reported Outcome (Patient) and ItchRO(Obs) scales [4].

Key Statistical Result: The least squares (LS) mean difference in the change from baseline in
ItchRO(Pt) score was -1.98 (95% CI, -3.01 to -0.97; P = 0.0013) in favor of maralixibat [4].

Long-Term Follow-up: Data from the open-label extension up to week 48 showed a correlation
between improvements in ItchRO scores and the Clinician Scratch Scale (CSS), with a notable

proportion of patients achieving minimal to no itch (ItchRO[Obs] score ≤1) [4].

Pretreatment and Ongoing Monitoring Protocol

Robust screening and monitoring are critical for patient safety in clinical trials and post-market use [2].

Baseline Assessment:
Liver Function Tests: ALT, AST, total bilirubin, direct bilirubin, and INR [2].

Fat-Soluble Vitamins: Serum levels of vitamins A, D, E, and K (via INR) [2].
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Ongoing Monitoring Schedule:

Liver Tests: Monitor frequently during the initial 6 to 8 months of therapy, and as clinically
indicated thereafter [2].

FSV Deficiency: Monitor during therapy and initiate supplementation if a deficiency is
diagnosed [1] [2].

GI Adverse Reactions: Monitor for diarrhea and abdominal pain, and assess for dehydration
[1].

The workflow for managing patients on maralixibat, from screening to long-term management, can be

visualized as follows:

Patient Screening & Baseline Assessment

Liver Function Tests & FSV Levels

Initiate Maralixibat

Ongoing Monitoring

Adverse Event?

Manage Event per Protocol

 Yes

Continue Treatment

 No

After Resolution
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Frequently Asked Questions for Technical Support

Q1: What is the latest safety update from the FDA regarding maralixibat? In June 2025, the FDA

updated the prescribing information for maralixibat and odevixibat to include a contraindication for

patients with prior or active hepatic decompensation events (e.g., variceal hemorrhage, ascites, hepatic

encephalopathy). The warnings for bleeding risks associated with fat-soluble vitamin deficiency were also

expanded [3].

Q2: How is treatment efficacy defined in clinical trials to determine if a patient should continue

therapy? Clinical experts and guidelines suggest that a clinically meaningful response is a reduction in

pruritus severity and frequency, improved sleep, and the ability to engage in normal activities [5]. The

Canadian CADTH recommendation specifies that reimbursement requires patients to demonstrate

improvement in itching after 6 months of treatment [4]. Treatment should be stopped if there is no

clinically meaningful effect on pruritus after an adequate trial [5].

Q3: What is the recommended action if a patient with PFIC experiences a severe gastrointestinal

adverse event? The protocol is to interrupt treatment or reduce the dose. Patients should be monitored

for dehydration and treated promptly. Therapy can be managed by addressing the symptoms and considering

dose adjustments for persistent issues like diarrhea or abdominal pain [1] [2].

Q4: Are there any specific drug interactions that could necessitate therapy adjustment? Yes.

Maralixibat should be administered at least 4 hours before or after bile acid binding resins (e.g.,

cholestyramine). Furthermore, it may inhibit the OATP2B1 transporter in the GI tract, potentially decreasing

the absorption of substrates like statins. Monitoring the effects of concomitant OATP2B1 substrates is

recommended [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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